ZYJ-34v

HDAC Inhibition Isoform Selectivity Enzymatic Assay

Choose ZYJ-34v for its validated oral bioavailability and simplified tetrahydroisoquinoline scaffold (MW 497.58). A distinct isoform selectivity profile (HDAC1/2/3/6 only) and synthetic accessibility offer a reliable alternative to broader-spectrum inhibitors like SAHA. Ideal for in vivo oncology studies and SAR optimization.

Molecular Formula C27H35N3O6
Molecular Weight 497.6 g/mol
Cat. No. B14756223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZYJ-34v
Molecular FormulaC27H35N3O6
Molecular Weight497.6 g/mol
Structural Identifiers
SMILESCCCC(CCC)C(=O)N1CC2=C(CC1C(=O)NC3=CC=C(C=C3)OC)C=CC(=C2)OCC(=O)NO
InChIInChI=1S/C27H35N3O6/c1-4-6-18(7-5-2)27(33)30-16-20-14-23(36-17-25(31)29-34)11-8-19(20)15-24(30)26(32)28-21-9-12-22(35-3)13-10-21/h8-14,18,24,34H,4-7,15-17H2,1-3H3,(H,28,32)(H,29,31)/t24-/m0/s1
InChIKeyUAAORBBFESJLFV-DEOSSOPVSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ZYJ-34v: A Simplified, Orally Active HDAC Inhibitor with Validated Antitumor Activity


ZYJ-34v is a tetrahydroisoquinoline-based hydroxamate derivative and an orally active histone deacetylase (HDAC) inhibitor [1]. It was developed as a structural simplification of the parent compound ZYJ-34c, resulting in lower molecular weight (497.58 g/mol) and a more convenient synthetic route with fewer chiral centers [2][3]. ZYJ-34v exhibits potent inhibition against HDAC isoforms 1, 2, 3, and 6, and demonstrates significant in vitro antiproliferative activity across multiple cancer cell lines and in vivo tumor growth inhibition in xenograft models [4][5].

Why In-Class HDAC Inhibitors Cannot Substitute ZYJ-34v Without Rigorous Validation


ZYJ-34v belongs to a class of hydroxamate-based HDAC inhibitors, but its specific isoform selectivity profile, oral bioavailability, and structural features confer distinct biological outcomes that are not generalizable across the class [1]. Unlike panobinostat or vorinostat (SAHA), which exhibit broader isoform inhibition, ZYJ-34v demonstrates a unique balance of activity against HDAC1, HDAC2, HDAC3, and HDAC6, with no activity against class IIa HDACs up to 10 µM [2][3]. Its simplified tetrahydroisoquinoline scaffold and oral bioavailability result from a deliberate optimization campaign distinct from other series, making substitution with other 'HDAC inhibitors' without head-to-head comparative data scientifically unsound [4]. The quantitative evidence below underscores these critical differences.

Quantitative Differentiation of ZYJ-34v Against Key Comparators: HDAC Inhibition, Antiproliferative Activity, and In Vivo Efficacy


ZYJ-34v Exhibits Superior HDAC1 and HDAC2 Inhibition Compared to the Approved Drug Vorinostat (SAHA)

In a direct head-to-head fluorescence-based enzymatic assay, ZYJ-34v demonstrated superior potency against HDAC1 and HDAC2 compared to SAHA (vorinostat). Specifically, ZYJ-34v inhibited HDAC1 with an IC50 of 37.6 ± 12.1 nM, which is approximately 2-fold more potent than SAHA (IC50 = 75.6 ± 11.1 nM) [1]. For HDAC2, ZYJ-34v's IC50 was 174.8 ± 6.2 nM, compared to SAHA's 256.4 ± 2.1 nM, representing a 1.47-fold improvement [2]. In contrast, ZYJ-34v was less potent against HDAC3 (87.7 ± 11.7 nM vs. 28.4 ± 11.2 nM) and HDAC6 (675 ± 125 nM vs. 118 ± 11.9 nM) relative to SAHA [3].

HDAC Inhibition Isoform Selectivity Enzymatic Assay

ZYJ-34v Demonstrates Comparable or Superior Antiproliferative Activity Across a Panel of Cancer Cell Lines vs. SAHA

In a direct head-to-head comparison using the MTT assay, ZYJ-34v exhibited antiproliferative IC50 values that were similar to or better than SAHA across five human cancer cell lines [1]. For example, ZYJ-34v inhibited HCT116 (colon) proliferation with an IC50 of 0.63 μM, comparable to SAHA's 0.60 μM [2]. Notably, ZYJ-34v was more potent against PC-3 (prostate) and HepG2 (liver) cells, with IC50 values of 2.62 μM and 4.23 μM, respectively, compared to SAHA's 3.97 μM and 6.29 μM [3]. Against MDA-MB-231 (breast), ZYJ-34v (IC50 = 1.41 μM) also showed a slight advantage over SAHA (1.52 μM) [4].

Antiproliferative Activity Cancer Cell Lines MTT Assay

ZYJ-34v Demonstrates Comparable In Vivo Antitumor Efficacy to SAHA in an MDA-MB-231 Xenograft Model

In a subcutaneous MDA-MB-231 human breast cancer xenograft model in mice, oral administration of ZYJ-34v (90 mg/kg/day for 22 days) achieved a tumor growth inhibition (TGI) of 59% and a relative tumor volume ratio (T/C) of 49% [1]. Under identical conditions, SAHA at the same dose (90 mg/kg, po) exhibited a TGI of 56% and a T/C of 52% [2]. This demonstrates that ZYJ-34v matches the in vivo antitumor potency of the FDA-approved agent SAHA in this model [3]. Importantly, no significant body weight loss or organ toxicity (liver, spleen) was observed in the ZYJ-34v-treated group, indicating a comparable safety profile at this efficacious dose [4].

In Vivo Efficacy Xenograft Model Oral Administration

ZYJ-34v Possesses a Simplified Structure and Lower Molecular Weight Compared to Its Parent Compound ZYJ-34c

ZYJ-34v was specifically designed as a structural simplification of ZYJ-34c, the most potent compound from a prior series of tetrahydroisoquinoline-based HDAC inhibitors [1]. ZYJ-34v has a molecular weight of 497.58 g/mol and a molecular formula of C27H35N3O6 [2]. In contrast, ZYJ-34c has a molecular weight of approximately 541.63 g/mol and contains an additional chiral center [3]. This reduction in molecular weight and stereochemical complexity results in a more convenient synthetic route and potentially improved physicochemical properties, as noted by the original investigators [4].

Structural Simplification Drug Design Synthetic Accessibility

Optimized Research Applications of ZYJ-34v Based on Comparative Evidence


Preclinical Evaluation of HDAC Inhibition in Solid Tumor Xenograft Models Requiring Oral Dosing

ZYJ-34v is ideally suited for in vivo studies where oral bioavailability and daily dosing are required. Its demonstrated efficacy in the MDA-MB-231 xenograft model (TGI 59%, T/C 49%) at 90 mg/kg, po, qd, matches that of SAHA, providing a validated oral HDAC inhibitor option for comparative pharmacology studies [1].

Investigations of Isoform-Specific HDAC Biology, Particularly HDAC1/2-Dependent Pathways

Researchers focusing on the roles of HDAC1 and HDAC2 in cancer biology may find ZYJ-34v a valuable tool compound. Its IC50 values of 37.6 nM (HDAC1) and 174.8 nM (HDAC2) are significantly lower than those of SAHA, allowing for more selective interrogation of class I HDACs without confounding class IIa inhibition [2].

Comparative Antiproliferative Studies in Prostate (PC-3) and Liver (HepG2) Cancer Cell Lines

ZYJ-34v demonstrates superior antiproliferative activity against PC-3 (IC50 = 2.62 μM) and HepG2 (IC50 = 4.23 μM) cells compared to SAHA (3.97 μM and 6.29 μM, respectively) [3]. This makes ZYJ-34v a preferred reference compound for in vitro studies in these tumor types, potentially offering enhanced sensitivity in cell-based assays.

Development of Next-Generation HDAC Inhibitors Leveraging a Simplified Tetrahydroisoquinoline Scaffold

The structural simplicity and synthetic accessibility of ZYJ-34v (MW 497.58, single chiral center) relative to ZYJ-34c provide a practical starting point for medicinal chemistry optimization [4]. Industrial research groups engaged in structure-activity relationship (SAR) studies can use ZYJ-34v as a tractable lead for further modifications to improve potency, selectivity, or ADME properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for ZYJ-34v

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.